4-Amino-2-methoxynaphthalen-1-ol hydrochloride
Description
Properties
IUPAC Name |
4-amino-2-methoxynaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNFNNXVZGVLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxynaphthalen-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is a commercially available compound.
Methoxylation: The hydroxyl group at the 2-position of the naphthol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Nitration: The methoxylated naphthol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxynaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be further reduced to form amines or other reduced products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can introduce halogen atoms into the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
4-Amino-2-methoxynaphthalen-1-ol hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit glycolysis in cancer cells, leading to reduced energy production and cell proliferation. This property suggests its use in developing new cancer therapies.
Case Study: Antiproliferative Activity
A study synthesized a series of derivatives using this compound, which exhibited moderate to high antiproliferative activity compared to the standard drug cisplatin.
Organic Synthesis
The compound is also utilized in organic synthesis, particularly in the synthesis of Betti bases and other aminonaphthol derivatives. The Betti reaction involves the reaction of 2-naphthol with arylaldehydes and ammonia, leading to various aminobenzylnaphthol ligands .
Synthesis Overview:
- Reactants: 2-naphthol, arylaldehydes, ammonia
- Conditions: Varies based on specific reactions
- Products: Racemic and non-racemic aminobenzylnaphthol ligands
Table: Comparison of Synthetic Routes
| Reaction Type | Reactants | Yield (%) | Notes |
|---|---|---|---|
| Betti Reaction | 2-Naphthol + Arylaldehyde + Ammonia | 70% | Produces aminobenzylnaphthol |
| Mannich Reaction | 2-Naphthol + Imine | 35-78% | Moderate to high diastereoselectivity |
Chemical Industry
In the chemical industry, this compound serves as a building block for synthesizing dyes, pigments, and other industrial chemicals. Its unique structural features allow for modifications that enhance biological activity or alter physical properties.
Research has shown that this compound exhibits notable biological activities beyond anticancer properties. It has potential anti-inflammatory and antioxidant effects due to its structural characteristics .
Biological Evaluation:
The compound's interaction with biological systems has been evaluated through various studies:
- Inhibition of Glycolysis: Potential application as an anticancer agent.
- Antioxidant Activity: Demonstrated ability to scavenge free radicals in vitro.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxynaphthalen-1-ol hydrochloride involves its interaction with various molecular targets. The amino and methoxy groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key differences between 4-amino-2-methoxynaphthalen-1-ol hydrochloride and its analogues:
Analysis of Substituent Effects
Positional Isomerism :
- 4-Amino-1-naphthol Hydrochloride lacks the methoxy group at position 2, reducing steric hindrance and altering electronic properties. This compound’s hydroxyl group at position 1 increases acidity (pKa ~8–9) compared to methoxy-containing analogues .
- 2-Amino-1-naphthol Hydrochloride swaps the positions of amino and hydroxyl groups, creating distinct hydrogen-bonding patterns. This structural difference impacts crystallinity, as seen in its use in coordination chemistry .
Functional Group Variations :
- Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in the target compound enhances electron-donating effects, stabilizing aromatic systems and influencing redox behavior. In contrast, the methyl group in 4-amino-2-methylnaphthalen-1-ol (CAS 83-70-5) increases hydrophobicity, making it less soluble in polar solvents .
- Hydrochloride Salt vs. Free Base : Salt forms (e.g., hydrochloride) improve solubility and stability. For example, Synkamin hydrochloride (target compound) is more bioavailable than its free base form .
Pharmaceutical Relevance :
- The target compound’s structural features align with naphthalene-based intermediates in beta-blocker synthesis (e.g., nadolol derivatives), where substituent positions dictate receptor binding affinity .
- 4-Amino-1-naphthol Hydrochloride is a precursor in azo dye synthesis, leveraging its amino group for diazotization reactions .
Crystallography and Stability :
- SHELX software () is widely used for refining such structures, highlighting the importance of crystallography in characterizing naphthalene derivatives .
Biological Activity
4-Amino-2-methoxynaphthalen-1-ol hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With the molecular formula C₁₁H₁₂ClN₁O₂ and a molecular weight of 225.67 g/mol, this compound features a naphthalene core with an amino group at the fourth position, a methoxy group at the second position, and a hydroxyl group at the first position. Its hydrochloride salt form enhances solubility in water, making it suitable for various biological applications.
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets:
- Inhibition of Glycolysis : Research indicates that this compound can inhibit glycolysis in cancer cells, potentially reducing energy production and cell proliferation. This property suggests its potential as an anticancer agent.
- Antimicrobial Activity : The compound has also been studied for its ability to inhibit the growth of certain molds and bacteria, indicating potential applications as a food preservative.
- Role in Blood Coagulation : As a form of vitamin K, it may participate in synthesizing proteins essential for blood coagulation.
Biological Activity Overview
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Anticancer | Inhibits glycolysis in cancer cells, reducing proliferation and energy production. |
| Antimicrobial | Effective against various molds and bacteria; potential use as a preservative. |
| Blood Coagulation | Functions as a vitamin K derivative, aiding in synthesizing coagulation proteins. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Studies : A series of synthesized compounds derived from this compound exhibited moderate to high antiproliferative activity compared to standard drugs like cisplatin. The study highlighted its potential in developing new anticancer therapies.
- Mcl-1 Inhibition : Research indicates that compounds similar to this compound can inhibit Mcl-1, an antiapoptotic protein involved in cancer cell survival. This suggests that derivatives of this compound may serve as effective therapeutic agents targeting cancer cell apoptosis pathways .
- Biochemical Pathways : Investigations into the biochemical pathways affected by this compound revealed its role in modulating enzyme activity and protein interactions, further supporting its potential therapeutic applications.
Synthesis Methods
The synthesis of this compound involves several steps:
- Methoxylation : The hydroxyl group at the 2-position of naphthol is methoxylated using methylating agents like dimethyl sulfate or methyl iodide.
- Nitration : The methoxylated naphthol is nitrated to introduce a nitro group at the 4-position.
- Reduction : The nitro group is reduced to an amino group using reducing agents such as iron powder.
- Hydrochloride Formation : Finally, treatment with hydrochloric acid converts the compound into its hydrochloride salt form.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Amino-2-methoxynaphthalen-1-ol hydrochloride, and how is purity ensured?
The compound is typically synthesized via coupling reactions involving intermediates such as triazine derivatives. For example, naphthol derivatives can undergo nucleophilic substitution or condensation under controlled pH and temperature. Purification often involves recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography. Purity assessment requires high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection, as described for structurally related naphthol derivatives . Technical-grade purity (e.g., 90%) may require additional steps like solvent partitioning to remove unreacted precursors.
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
Key techniques include:
- X-ray crystallography : Structural refinement using programs like SHELXL to resolve bond lengths, angles, and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR to verify substituent positions on the naphthalene ring.
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., -NH, -OCH) via characteristic absorption bands.
For crystallographic data, ensure twinning or disorder is addressed during refinement .
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- First aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if ingested .
- Storage : In airtight containers under dry, cool conditions to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Stoichiometry control : Use excess amine or methoxy precursors to drive reactions to completion.
- Temperature modulation : Lower temperatures reduce side reactions (e.g., oxidation of the amino group).
- Catalytic additives : Employ acid catalysts (e.g., HCl) to enhance coupling efficiency.
Monitor reaction progress via HPLC with a C18 column and UV detection at 254 nm .
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
- Data collection : Use high-resolution synchrotron radiation for better spot separation.
- Refinement strategies : Apply SHELXL’s TWIN and BASF commands to model twinning. Validate with R-factor convergence and difference density maps .
- Validation tools : Check for plausible hydrogen-bonding networks using programs like Mercury.
Q. What methodologies are effective for evaluating the biological activity of derivatives?
- In vitro receptor binding assays : Radioligand competition studies to measure affinity for targets like G-protein-coupled receptors.
- Enzyme inhibition assays : Use fluorogenic substrates to quantify inhibitory constants (K).
- Structure-activity relationship (SAR) studies : Modify substituents on the naphthalene ring and correlate changes with activity trends, as demonstrated for related naphthalene-based compounds .
Q. How can impurities in technical-grade material be profiled and mitigated?
- Impurity profiling : Use LC-MS or GC-MS to identify by-products (e.g., unreacted amines or methoxy precursors).
- Mitigation : Optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile) or employ preparative HPLC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
